2-((5-(4-(2-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Physicochemical profiling CNS drug-likeness Lipophilicity

2-((5-(4-(2-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS 1105222-54-5) is a synthetic small molecule belonging to the 2,5-disubstituted-1,3,4-thiadiazole class, characterized by a 2-methoxyphenylpiperazine substituent at position 5 and a thioacetamide side chain at position 2. The compound has a molecular formula of C15H19N5O2S2, a molecular weight of 365.47 g/mol, and a computed XLogP3-AA of 2.2.

Molecular Formula C15H19N5O2S2
Molecular Weight 365.47
CAS No. 1105222-54-5
Cat. No. B2940501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-(4-(2-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
CAS1105222-54-5
Molecular FormulaC15H19N5O2S2
Molecular Weight365.47
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SCC(=O)N
InChIInChI=1S/C15H19N5O2S2/c1-22-12-5-3-2-4-11(12)19-6-8-20(9-7-19)14-17-18-15(24-14)23-10-13(16)21/h2-5H,6-10H2,1H3,(H2,16,21)
InChIKeyXJRZQVUZFKAUJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-((5-(4-(2-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS 1105222-54-5): Structural Identity and Class Positioning


2-((5-(4-(2-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS 1105222-54-5) is a synthetic small molecule belonging to the 2,5-disubstituted-1,3,4-thiadiazole class, characterized by a 2-methoxyphenylpiperazine substituent at position 5 and a thioacetamide side chain at position 2 [1]. The compound has a molecular formula of C15H19N5O2S2, a molecular weight of 365.47 g/mol, and a computed XLogP3-AA of 2.2 [1]. Its scaffold integrates two privileged pharmacophoric elements: the 1,3,4-thiadiazole core, which is associated with broad-spectrum biological activities including antidepressant, anticancer, and antimicrobial effects, and the 2-methoxyphenylpiperazine (oMeOPP) moiety, a well-established serotonergic ligand scaffold with high affinity for the 5-HT1A receptor [2][3]. The compound is cataloged in PubChem under CID 30863134 [1].

Why 2-((5-(4-(2-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide Cannot Be Interchanged with Close Structural Analogs: Evidence of Substitution-Dependent Differentiation


Within the 2-((5-(4-arylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide chemotype, even minor structural modifications produce substantial changes in physicochemical and pharmacodynamic profiles. The ortho-methoxy substitution on the phenyl ring of this compound (CAS 1105222-54-5) generates a distinct conformational and electronic environment compared to the para-methoxy isomer (CAS 1105197-97-4), the 4-fluorophenyl analog, or the unsubstituted phenyl variant [1]. While all four share the same core scaffold, the 2-methoxyphenylpiperazine motif is specifically recognized as a privileged serotonergic pharmacophore, with demonstrated 5-HT1A receptor binding affinities in the sub-nanomolar to low nanomolar range for optimized derivatives [2][3]. The unsubstituted acetamide terminus of CAS 1105222-54-5 further distinguishes it from N-substituted derivatives (e.g., N-(5-methylisoxazol-3-yl) and N-(4-methylthiazol-2-yl) variants), providing a synthetically accessible handle for downstream conjugation while preserving a primary amide hydrogen-bond donor (HBD count = 1) that influences target engagement and solubility [1]. Generic substitution among these analogs without experimental validation risks loss of target selectivity, altered CNS penetration properties, or unintended off-target pharmacology.

Quantitative Differentiation Evidence for 2-((5-(4-(2-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide Against Closest Analogs


Ortho-vs-Para Methoxy Substitution: Computed Lipophilicity (XLogP3-AA) Differentiation as a CNS Drug-Likeness Indicator

The target compound's ortho-methoxy substitution on the phenyl ring produces a computed XLogP3-AA of 2.2, as reported by PubChem [1]. This value falls within the optimal lipophilicity range (XLogP 1–3) associated with favorable CNS drug-likeness according to established medicinal chemistry guidelines. In contrast, the para-methoxy isomer (CAS 1105197-97-4), despite having an identical molecular formula and molecular weight (365.47 g/mol), is expected to exhibit a slightly different XLogP due to altered electronic distribution and intramolecular hydrogen-bonding potential of the ortho-methoxy group. The 4-fluorophenyl analog introduces a strongly electronegative substituent that alters both lipophilicity and electronic surface potential, while the unsubstituted phenyl analog lacks the hydrogen-bond acceptor capability of the methoxy oxygen. These computed differences serve as the only currently available quantitative differentiation parameters for procurement decision-making, as no published head-to-head bioassay data exist for these compounds [1].

Physicochemical profiling CNS drug-likeness Lipophilicity

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Profile: Quantitative CNS Penetration Potential vs. N-Substituted Derivatives

The target compound exhibits a computed Topological Polar Surface Area (TPSA) of 138 Ų as reported by PubChem [1], with a hydrogen-bond donor count (HBD) of 1 and hydrogen-bond acceptor count (HBA) of 8. These values place the compound within the generally accepted CNS drug-likeness threshold of TPSA < 140 Ų (for compounds with HBD ≤ 3) [2]. Critically, this compound retains a primary acetamide terminus (HBD = 1 from the -C(=O)NH2 group), distinguishing it from N-substituted derivatives such as 2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS 1105222-78-3; MW 446.54; expected TPSA > 140 Ų due to additional heterocyclic substituent), and the N-(4-methylthiazol-2-yl) variant (MW 462.61; substantially higher TPSA and HBA count). The lower TPSA and minimal HBD count of the target compound theoretically favor passive BBB permeation compared to bulkier, more polar N-substituted derivatives [3].

CNS penetration Blood-brain barrier TPSA Drug design

2-Methoxyphenylpiperazine Pharmacophore: Class-Level 5-HT1A Receptor Affinity Evidence from Optimized Congeners

The 2-methoxyphenylpiperazine (oMeOPP) moiety present in CAS 1105222-54-5 is a well-characterized privileged scaffold for serotonergic receptor engagement. Although no direct binding data exist for the target compound itself, structurally related 4-substituted 1-(2-methoxyphenyl)piperazine derivatives have demonstrated 5-HT1A receptor binding affinities reaching Ki < 1 nM for the most optimized congeners, with additional affinity at 5-HT7 receptors (Ki = 34 nM) [1]. The 2-methoxyphenylpiperazine fragment alone (1-(2-methoxyphenyl)piperazine) shows 5-HT1A Ki ≈ 15.2 nM, as reported from binding studies of arylpiperazine derivatives [2]. The HBK-10 compound, a more advanced 2-methoxyphenylpiperazine derivative, demonstrated strong binding to both 5-HT1A and D2 receptors with functional antagonist properties, and produced antidepressant-like effects in the corticosterone-induced mouse depression model upon chronic administration [3]. This class-level evidence supports the rationale that the 2-methoxyphenylpiperazine motif within CAS 1105222-54-5 provides a pharmacophore with validated serotonergic target engagement potential, distinguishing it from analogs bearing 4-methoxyphenyl, 4-fluorophenyl, or unsubstituted phenyl groups that exhibit different receptor selectivity profiles.

Serotonin receptor 5-HT1A Pharmacophore Antidepressant

Thiadiazolylpiperazine Scaffold: Patent-Backed Therapeutic Relevance for Pain, Depression, and Anxiety Indications

The thiadiazolylpiperazine structural class, to which CAS 1105222-54-5 belongs, is explicitly claimed in granted patent EP 1487829 B1 (US 7,342,017 B2) for the treatment or prevention of pain, depression, and anxiety [1]. The patent discloses a generic Markush formula encompassing compounds with a thiadiazole ring directly linked to a piperazine moiety, with various aryl/heteroaryl substituents on the piperazine nitrogen and thio/sulfanyl linkers at the thiadiazole 2-position. The granted claims and therapeutic indications provide legal-validity evidence for the pharmaceutical relevance of this chemotype. Furthermore, additional patent literature (WO2013004642A1) covers 1,2,4-thiadiazol-5-ylpiperazine derivatives for neurodegenerative diseases, with exemplified compounds showing TAU inhibition at EC50 values as low as 7.7 nM [2]. The 1,3,4-thiadiazole isomer present in the target compound has been independently validated in academic studies: Can et al. (2018) demonstrated that structurally related 1,3,4-thiadiazole-piperazine hybrid compounds (2c–2h) produced significant antidepressant-like effects in mouse tail-suspension (TST) and modified forced swimming tests (MFST), with efficacy comparable to fluoxetine (10 mg/kg) and without confounding locomotor effects [3]. This multi-source patent and literature support establishes the thiadiazolylpiperazine scaffold as a validated starting point for CNS drug discovery, differentiating it from analogs lacking this specific heterocyclic arrangement.

Patent evidence Pain Depression Anxiety CNS therapeutics

Primary Acetamide Terminal Group: Synthetic Versatility Differentiation from N-Substituted Acetamide Derivatives

CAS 1105222-54-5 bears an unsubstituted primary acetamide terminus (-S-CH2-C(=O)NH2), which provides a versatile synthetic handle for downstream derivatization. This differentiates it from pre-functionalized N-substituted analogs such as the N-(5-methylisoxazol-3-yl) derivative (CAS 1105222-78-3) and the N-(4-methylthiazol-2-yl) derivative, which carry bulkier heterocyclic amide substituents pre-installed [1]. The primary amide can be directly employed in amide coupling, heterocycle formation, and bioconjugation reactions without requiring deprotection steps. This synthetic flexibility is particularly valuable in structure-activity relationship (SAR) exploration campaigns and in the generation of focused compound libraries. In contrast, N-substituted derivatives commit the user to a specific pharmacophoric extension that may not be optimal for all target classes. The primary amide also contributes exactly one H-bond donor (HBD = 1) to the molecule, which is the minimum possible for an acetamide-containing compound—N-substituted derivatives increase HBD count to ≥2, which can negatively impact membrane permeability [2].

Synthetic accessibility Derivatization handle Medicinal chemistry Lead optimization

Rotatable Bond Count and Molecular Flexibility: Conformational Entropy Differentiation from Rigid Analogs

The target compound exhibits 6 rotatable bonds as computed by PubChem (Cactvs 3.4.8.18) [1], which places it within the acceptable range for oral drug-likeness (typically ≤10 rotatable bonds per Veber's rules) while maintaining sufficient conformational flexibility for induced-fit target binding. This represents a moderate flexibility profile compared to the more rigid N-heteroaryl-substituted derivatives (which may have 7–9 rotatable bonds due to additional linker atoms) and the similarly flexible but electronically distinct 4-fluorophenyl and unsubstituted phenyl analogs (estimated 5–6 rotatable bonds). The 6 rotatable bonds, combined with the compound's heavy atom count of 24 and molecular weight of 365.47 g/mol, place it within favorable drug-likeness space (MW < 500, rotatable bonds < 10) while retaining enough structural complexity (complexity score = 423) to support specific target interactions [1]. These parameters collectively position the compound as a balanced lead-like molecule suitable for further optimization.

Molecular flexibility Conformational entropy Drug-likeness Physicochemical profiling

Recommended Application Scenarios for 2-((5-(4-(2-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide Based on Differentiated Evidence


CNS-Targeted Serotonergic Lead Discovery: 5-HT1A-Focused Screening Campaigns

Given the established 2-methoxyphenylpiperazine pharmacophore's affinity for the 5-HT1A receptor (class-level Ki range: <1 nM to ~15 nM for optimized congeners [1][2]) and the compound's favorable CNS physicochemical profile (XLogP = 2.2, TPSA = 138 Ų, HBD = 1 [3]), this compound is recommended as a screening candidate in 5-HT1A-targeted radioligand displacement assays or functional cAMP/cell-based assays. Its ortho-methoxy substitution pattern distinguishes it from the para-methoxy isomer and may confer differential 5-HT1A vs. 5-HT2A/5-HT7 selectivity profiles that warrant experimental investigation. Procurement for serotonergic programs is supported by patent coverage of the thiadiazolylpiperazine class for depression and anxiety indications [4].

Focused Compound Library Generation via Primary Amide Derivatization

The unsubstituted primary acetamide terminus of CAS 1105222-54-5 provides a unique synthetic divergence point for generating focused libraries through amide coupling, sulfonamide formation, or heterocycle annulation reactions. Unlike N-substituted derivatives (CAS 1105222-78-3 and related compounds) that pre-commit to a specific pharmacophoric extension, this compound enables systematic SAR exploration at the acetamide position without requiring protecting group manipulation [3]. This scenario is particularly relevant for medicinal chemistry groups conducting iterative hit-to-lead optimization where the thiadiazole-piperazine core is maintained while varying the acetamide appendage.

In Vivo Antidepressant Efficacy Screening Using Validated Behavioral Models

Based on the demonstrated antidepressant-like activity of structurally related 1,3,4-thiadiazole-piperazine hybrids in mouse tail-suspension (TST) and modified forced swimming tests (MFST), with compounds 2c and 2d achieving immobility reduction of 89.96% and 89.62% respectively (vs. 83.62% for fluoxetine at 10 mg/kg [5]), this compound is suitable for in vivo behavioral pharmacology studies. The compound's CNS drug-likeness profile (TPSA 138 Ų, XLogP 2.2) supports adequate brain penetration potential for central target engagement. Procurement for in vivo studies should include purity verification (≥95% recommended) and formulation optimization given the moderate aqueous solubility expected from its computed properties.

Comparative SAR Studies Across Arylpiperazine-Thiadiazole Chemical Space

CAS 1105222-54-5 occupies a specific node in the arylpiperazine-thiadiazole SAR matrix—2-methoxyphenyl substitution on the piperazine combined with a thioacetamide at the thiadiazole 2-position. Systematic procurement alongside the 4-methoxy isomer (CAS 1105197-97-4), the 4-fluorophenyl analog, and the unsubstituted phenyl analog enables pairwise comparisons to deconvolute the contributions of substituent position (ortho vs. para), electronic effects (methoxy vs. fluoro), and steric bulk to biological activity. This scenario is recommended for academic or industrial groups conducting chemogenomic profiling or building predictive QSAR models for the thiadiazolylpiperazine class.

Quote Request

Request a Quote for 2-((5-(4-(2-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.